3-Hydroxy Guanfacine O-β-D-Glucuronide
Description
Properties
CAS No. |
78433-83-7 |
|---|---|
Molecular Formula |
C₁₅H₁₇Cl₂N₃O₈ |
Molecular Weight |
438.22 |
Synonyms |
3-[2-[(Aminoiminomethyl)amino]-2-oxoethyl]-2,4-dichlorophenyl β-D-Glucopyranosiduronic Acid_x000B_ |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Cofactor Requirements
The enzymatic synthesis of 3-Hydroxy Guanfacine O-β-D-Glucuronide relies on the activity of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to acceptor substrates. In humans, UGT1A3 and UGT2B7 are primarily responsible for the glucuronidation of guanfacine metabolites. The reaction occurs in two stages:
-
Activation phase : UDPGA binds to the enzyme’s active site, positioning the glucuronic acid moiety for transfer.
-
Conjugation phase : The hydroxyl group of 3-hydroxy guanfacine undergoes nucleophilic attack, forming a β-glycosidic bond with glucuronic acid.
Optimal conditions for this reaction include a pH range of 7.0–7.4, a temperature of 37°C, and the presence of magnesium ions (Mg²⁺) as cofactors. The kinetic parameters for UGT-mediated glucuronidation of 3-hydroxy guanfacine are summarized in Table 1.
Table 1: Kinetic Parameters of UGT Isoforms in 3-Hydroxy Guanfacine Glucuronidation
Optimization of Enzymatic Conditions
Industrial and laboratory-scale synthesis requires precise optimization of reaction parameters:
-
Cofactor supplementation : UDPGA concentrations above 5 mM are necessary to overcome substrate inhibition.
-
Enzyme stabilization : Addition of bovine serum albumin (BSA) at 2% (w/v) enhances UGT stability by reducing enzyme aggregation.
-
Time-dependent yield : Maximum conversion (≥90%) is achieved within 120 minutes under continuous stirring.
A comparative study of enzymatic vs. chemical synthesis revealed that UGT-mediated methods produce higher stereochemical purity (>99% β-anomer) compared to chemical approaches (85–92% β-anomer).
Industrial-Scale Production Techniques
Bioreactor Configurations and Process Parameters
Large-scale synthesis employs stirred-tank bioreactors with the following specifications:
-
Volume : 500–1,000 L working volume
-
Oxygenation : Dissolved oxygen maintained at 30–40% saturation
-
Substrate feeding : Continuous feeding of 3-hydroxy guanfacine (10–20 mM) and UDPGA (5–10 mM)
Table 2: Industrial Bioreactor Performance Metrics
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 36–38°C | ±5% yield deviation per 1°C |
| pH | 7.2–7.4 | Optimal enzyme activity |
| Agitation Rate | 150–200 rpm | Prevents substrate settling |
| Residence Time | 2–3 hours | Maximizes conversion efficiency |
Post-reaction purification involves three stages:
-
Ultrafiltration : Removal of UGT enzymes (100 kDa cutoff membrane).
-
Ion-exchange chromatography : Separation using Q Sepharose Fast Flow resin.
Chemical Synthesis Approaches
Mitsunobu Reaction for Glucuronide Formation
Chemical synthesis provides an alternative to enzymatic methods, particularly for research-scale production. The Mitsunobu reaction enables direct coupling of glucuronic acid to 3-hydroxy guanfacine under anhydrous conditions:
Reaction Scheme :
Key Conditions :
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq)
-
Temperature : 0°C → room temperature (gradient over 6 hours)
Table 3: Mitsunobu Reaction Yield Optimization
| Allyl Glucuronate Equivalents | Yield (%) | β:α Anomer Ratio |
|---|---|---|
| 1.0 | 62 | 85:15 |
| 1.5 | 78 | 88:12 |
| 2.0 | 81 | 92:8 |
Despite moderate yields (60–81%), this method avoids the need for specialized enzymatic equipment.
Analytical Methods for Synthesis Verification
LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for validating synthesis outcomes:
-
Column : C18 (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient : 5% B → 95% B over 8 minutes
Method validation shows intra-day precision (RSD <2.1%) and accuracy (98–102%) across 1–100 μg/mL range.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison for this compound Production
| Parameter | Enzymatic Method | Chemical Synthesis |
|---|---|---|
| Scale | Industrial (kg) | Research (mg–g) |
| β-Anomer Purity | >99% | 85–92% |
| Reaction Time | 2–3 hours | 12–24 hours |
| Cost per Gram | $120–$150 | $450–$600 |
| Environmental Impact | Aqueous, biodegradable | Organic solvent waste |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Guanfacine O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of 3-hydroxy guanfacine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT for glucuronidation reactions.
Major Products Formed
Hydrolysis: 3-Hydroxy Guanfacine.
Conjugation: This compound.
Scientific Research Applications
Pharmacokinetics and Metabolism
The metabolism of guanfacine leads to the formation of several metabolites, including 3-Hydroxy Guanfacine O-β-D-Glucuronide. This compound accounts for a substantial portion of the drug's excretion, with approximately 50% of the radioactivity from guanfacine excreted in urine being attributed to glucuronide and sulfate conjugates . The pharmacokinetic profile indicates that guanfacine is rapidly absorbed, with high bioavailability and a significant elimination half-life, which facilitates its therapeutic effects over extended periods .
Therapeutic Applications
The primary applications of this compound revolve around its role as a metabolite influencing the efficacy and safety of guanfacine in various therapeutic contexts:
-
Attention-Deficit Hyperactivity Disorder (ADHD) :
- Guanfacine has been shown to enhance executive function, working memory, and behavioral inhibition in children with ADHD. The metabolite's role in modulating these effects is critical for understanding the overall therapeutic efficacy of guanfacine .
- Clinical studies have demonstrated that guanfacine, particularly in its extended-release form, can be effective as monotherapy or as an adjunct to stimulant medications for ADHD management .
- Hypertension Management :
- Cognitive Enhancement :
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy and safety profile of guanfacine and its metabolites:
- A placebo-controlled study evaluated the effectiveness of guanfacine in children with ADHD, noting significant improvements in attention and behavior compared to placebo groups .
- Another study highlighted the pharmacokinetic differences between immediate-release and extended-release formulations of guanfacine, emphasizing the importance of understanding metabolite profiles like this compound for optimizing treatment regimens .
Data Table: Pharmacokinetic Properties
| Property | Immediate Release Formulation | Extended Release Formulation |
|---|---|---|
| Bioavailability | ~80% | ~58% |
| Peak Plasma Concentration | 2.5 ng/mL (1 mg dose) | 1.0 ng/mL (1 mg dose) |
| Time to Peak Concentration | 3 hours | 6 hours |
| Half-Life | ~17 hours | ~17 hours |
Mechanism of Action
The mechanism of action of 3-Hydroxy Guanfacine O-β-D-Glucuronide is primarily related to its role as a metabolite of guanfacine. Guanfacine exerts its effects by stimulating alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex, improving working memory and attention .
Comparison with Similar Compounds
Structural and Metabolic Features
Position of Glucuronidation :
- 3-Hydroxy Guanfacine O-β-D-Glucuronide : Glucuronidation occurs at the hydroxyl group of the parent compound, guanfacine.
- Luteolin-3'-O-β-D-Glucuronide: Glucuronidation at the 3'-position of luteolin, a flavonoid. Isomers (e.g., acetylated forms) show distinct MS/MS fragmentation patterns (e.g., m/z 285 for de-glucuronidation) .
- Resveratrol 3-O-β-D-Glucuronide : Synthesized via selective deacetylation of resveratrol triacetate, emphasizing cost-effective glucuronide production .
- Hesperetin-7-O-β-D-Glucuronide vs. 3'-O-β-D-Glucuronide : Positional isomerism critically affects bioactivity; the 7-O-glucuronide exhibits hypotensive and vasodilatory effects, while the 3'-O-glucuronide is inactive .
Aglycone Diversity :
- Drug Metabolites : Tamoxifen N-β-D-Glucuronide (N-linked) vs. This compound (O-linked). N-glucuronides are prone to hydrolysis under acidic conditions, unlike O-glucuronides .
- Flavonoid Glucuronides: Quercetin-3-O-β-D-glucuronide (antioxidant) and apigenin-7-O-β-D-glucuronide (anti-inflammatory) demonstrate how aglycone structure dictates biological roles .
Analytical Differentiation
MS/MS Fragmentation :
- This compound: Expected fragments include loss of glucuronic acid (m/z 176) and hydroxyl/isopropyl groups, similar to hydroxyrosmanquinone (m/z 283, 358) .
- Isomeric Glucuronides: Carvedilol O- and N-glucuronides are differentiated via ion/molecule reactions with HSiCl₃, producing diagnostic ions like [M − H + HSiCl₃−2HCl]⁻ for N-glucuronides .
HPLC Methods :
- Reversed-phase HPLC resolves glucuronide isomers (e.g., darunavir O- and N-glucuronides) but may require advanced detectors (e.g., QTOF-MS) for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
